1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride

説明

1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C16H27Cl2N3 and its molecular weight is 332.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride is a compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

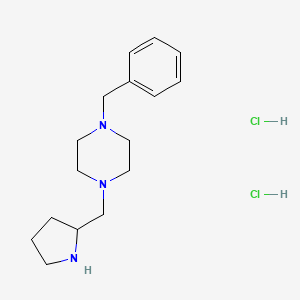

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a piperazine core with a benzyl and pyrrolidinylmethyl substituent, contributing to its unique pharmacological profile.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In studies involving different cancer cell lines, it has shown cytotoxic effects characterized by:

- IC50 Values : The IC50 values for various cancer cell lines ranged from 34 µM to over 100 µM, indicating varying degrees of sensitivity among different tumor types .

- Mechanism of Action : It induces apoptosis through intrinsic pathways by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Neuropharmacological Effects

This compound has been studied for its effects on the central nervous system (CNS). It acts as a potential anxiolytic and antidepressant agent, with research suggesting modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound revealed that at a concentration of 100 µg/mL, it exhibited significant activity against Gram-positive and Gram-negative bacteria. The results indicated a higher mortality rate in bacterial cultures treated with the compound compared to controls.

| Bacterial Strain | Concentration (µg/mL) | Mortality Rate (%) |

|---|---|---|

| E. coli | 100 | 75 |

| S. aureus | 100 | 82 |

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, the compound was tested against MDA-MB-231 (breast cancer) and U-87 MG (glioblastoma) cells. The findings showed that the compound significantly reduced cell viability at concentrations above 60 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 38.29 |

| U-87 MG | 40.59 |

The biological activity of this compound is attributed to several mechanisms:

- Cell Membrane Disruption : It disrupts bacterial membranes, leading to cell lysis.

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells through mitochondrial signaling.

- Neurotransmitter Modulation : It influences serotonin and dopamine levels, contributing to its neuropharmacological effects.

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C₁₆H₂₇Cl₂N₃

- CAS Number : 1220036-00-9

- Molecular Weight : 304.32 g/mol

BPDP is characterized by its piperazine core, which is known for its versatility in drug design due to its ability to interact with various biological targets.

Histamine H3 Receptor Antagonism

One of the notable applications of BPDP is its role as a histamine H3 receptor antagonist. Research has shown that compounds targeting the H3 receptor can modulate neurotransmitter release, which has implications for treating conditions such as:

- Excessive Daytime Sleepiness

- Narcolepsy

- Attention Deficit Hyperactivity Disorder (ADHD)

A study highlighted the synthesis of various piperazine derivatives, including BPDP, demonstrating their potential in promoting wakefulness and cognitive enhancement through H3 receptor modulation .

Neuropharmacological Effects

BPDP has been investigated for its neuropharmacological properties. In preclinical studies, it was shown to penetrate the blood-brain barrier effectively, occupying H3 receptor sites and influencing acetylcholine levels in the brain. This mechanism suggests potential applications in enhancing cognitive function and treating neurodegenerative disorders.

Case Study 1: Preclinical Profiling of BPDP

In a preclinical study, BPDP was evaluated for its pharmacokinetic properties, including:

| Parameter | Value |

|---|---|

| Half-life (h) | 49.1 - 56.1 |

| Clearance (mL/min/kg) | 26.1 ± 5.3 |

| Volume of Distribution (L/kg) | 39.4 ± 8.0 |

The study found that BPDP exhibited a favorable pharmacokinetic profile, supporting its advancement into clinical trials for conditions related to cognitive impairment and sleep disorders .

Case Study 2: Safety and Tolerability Studies

A safety study conducted on rats and dogs indicated that BPDP had no significant adverse effects at therapeutic doses. The no-observed-adverse-effect level (NOAEL) was established at 25 mg/kg/day in rats, which supports its potential for human use .

Potential for Future Research

The unique structure of BPDP allows for further modifications to enhance its efficacy and reduce side effects. Ongoing research is focused on:

- Developing more potent derivatives.

- Exploring combination therapies with other neuroactive compounds.

- Investigating long-term effects on cognitive function in animal models.

化学反応の分析

Chemical Reactivity

The compound exhibits reactivity typical of piperazine and pyrrolidine derivatives:

-

Nucleophilic Substitution

-

Deprotonation

-

Basic nitrogen centers can lose protons, influencing solubility and interactions with acidic groups in biological systems.

-

-

Amide Formation

Table 2: Reactivity Mechanisms

| Mechanism | Functional Groups Involved | Example Reaction |

|---|---|---|

| Nucleophilic Substitution | Piperazine/piperidine nitrogens | Reaction with alkyl halides |

| Deprotonation | Nitrogen atoms | Acid-base interactions |

| Amide Formation | Pyrrolidine ring | Condensation with carboxylic acids |

Biological Activity

Research on structurally related compounds highlights potential therapeutic applications:

-

Enzyme Inhibition

-

Receptor Binding

-

Neuropharmacological Effects

-

Piperazine-based compounds modulate serotonin and dopamine systems, suggesting utility in mood disorders.

-

Table 3: Biological Activities

| Activity | Target/Pathway | Example Compound | IC50/Binding Affinity |

|---|---|---|---|

| Enzyme Inhibition | Butyrylcholinesterase | 5b | 0.82 μM |

| Receptor Binding | σ1 Receptor | Benzylpiperazine analogs | Not reported |

| Neuropharmacology | Serotonin/Dopamine Systems | Piperazine derivatives | Variable |

Comparative Analysis with Related Compounds

特性

IUPAC Name |

1-benzyl-4-(pyrrolidin-2-ylmethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3.2ClH/c1-2-5-15(6-3-1)13-18-9-11-19(12-10-18)14-16-7-4-8-17-16;;/h1-3,5-6,16-17H,4,7-14H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRHYPUEKYHTLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。